molecular formula C16H23N3O3 B2955832 (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate CAS No. 1286208-72-7

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate

Cat. No.: B2955832
CAS No.: 1286208-72-7
M. Wt: 305.378
InChI Key: YORIYSJOICNDHG-CYBMUJFWSA-N
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Description

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is a chiral piperidine-based chemical building block of high importance in medicinal chemistry and drug discovery research. The compound features a piperidine ring, a common nitrogen-containing heterocycle in pharmaceuticals, which is functionalized at the 3-position with a nicotinamide moiety and protected at the nitrogen with a tert-butoxycarbonyl (Boc) group . The presence of the Boc protecting group is a critical feature, as it enhances the stability and solubility of the intermediate for various synthetic manipulations; the Boc group can be readily removed under mild acidic conditions to reveal the secondary amine, enabling further functionalization . This specific (R)-enantiomer is particularly valuable for constructing stereospecific molecules, as chirality often plays a crucial role in biological activity and receptor binding. The primary research application of this compound is as a key synthetic intermediate in the design and synthesis of novel non-nucleoside structured compounds with potential antiviral activity . In the ongoing search for new antiviral therapies, including those targeting viruses like SARS-CoV-2, researchers are investigating compounds that are not derived from nucleosides to overcome limitations such as drug resistance . This building block is expertly designed for the synthesis of such targeted molecules. This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridine-3-carbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-5-7-13(11-19)18-14(20)12-6-4-8-17-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,18,20)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORIYSJOICNDHG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nicotinoyl chloride, tert-butyl chloroformate.

Major Products Formed

    Oxidation: N-oxides of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate.

    Reduction: Amines derived from the reduction of the nicotinamide moiety.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Differences :

  • The iodomethyl analog (higher molecular weight) is more reactive in cross-coupling reactions than bromomethyl, making it critical for constructing complex drug candidates like Elironrasib .
  • Nicotinamide substitution (aromatic heterocycle) offers distinct electronic and steric profiles compared to halogenated groups, likely influencing target binding in kinase inhibitors.

Amine-Functionalized Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Synthesis Notes References
(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate 2-Aminoethyl C12H24N2O2 228.33 g/mol Building block for peptide-mimetic drugs; CAS 1217629-55-4 .
(R)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate 4-Aminophenyl C16H24N2O2 276.38 g/mol Intermediate for aryl-amine coupling; priced at ~$1,054/g .

Key Differences :

  • The 4-aminophenyl analog is costlier due to its use in high-value intermediates, whereas nicotinamido derivatives may offer enhanced bioavailability in CNS-targeting drugs.

Heterocyclic and Carboxamide Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Synthesis Notes References
(R)-tert-Butyl 3-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxylate Tetrahydropyran carboxamido C17H28N2O4 324.42 g/mol Preclinical candidate with improved metabolic stability; purity 97% .
(R)-tert-Butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate Pyrazolo-pyrimidine C27H30N6O3 486.57 g/mol Kinase inhibitor intermediate (e.g., Ibrutinib analogs); high molecular complexity .

Key Differences :

  • The pyrazolo-pyrimidine analog’s extended π-system is tailored for kinase active-site binding, whereas nicotinamido may favor NAD(P)-dependent enzyme interactions.

Pyrrolidine Analogs

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Synthesis Notes References
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate Amino C9H18N2O2 186.25 g/mol Versatile intermediate for chiral amine synthesis; InChIKey: CMIBWIAICVBURI-SSDOTTSWSA-N .

Key Differences :

  • Piperidine derivatives (6-membered ring) generally exhibit higher conformational flexibility than pyrrolidines (5-membered), impacting target selectivity.
  • The nicotinamido group’s planar pyridine ring contrasts with pyrrolidine’s saturated structure, altering electronic properties and solubility.

Biological Activity

(R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds have gained attention due to their diverse biological activities, including enzyme inhibition, receptor modulation, and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O2
  • CAS Number : 1286208-72-7
  • Molecular Weight : 234.29 g/mol

The compound features a piperidine ring with a tert-butyl group and a nicotinamide moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that piperidine derivatives can act as enzyme inhibitors and modulate receptor activity. Specifically, this compound may interact with various targets in the central nervous system and other tissues, potentially influencing neurotransmitter systems.

Enzyme Inhibition

Piperidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.

Receptor Modulation

The nicotinamide component may allow this compound to interact with nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes including cognition and muscle contraction. Modulation of these receptors can have significant implications for treating neurodegenerative diseases.

Biological Activity Overview

Biological Activity Description
Enzyme Inhibition Potential inhibition of acetylcholinesterase and butyrylcholinesterase
Receptor Modulation Interaction with nicotinic acetylcholine receptors
Antimicrobial Properties Some piperidine derivatives exhibit antimicrobial effects against various pathogens
Neuroprotective Effects Potential protective effects in neurodegenerative models

Case Studies and Research Findings

  • Cognitive Enhancement : A study explored the effect of piperidine derivatives on cognitive functions in animal models. The results indicated that compounds similar to this compound enhanced memory retention and learning capabilities by modulating cholinergic pathways .
  • Antimicrobial Activity : Research has demonstrated that certain piperidine derivatives possess significant antimicrobial properties. This suggests that this compound may also exhibit similar effects against bacterial strains .
  • Neuroprotective Studies : In vitro studies have shown that compounds with structural similarities to this compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (R)-tert-Butyl 3-(nicotinamido)piperidine-1-carboxylate, and what key reaction conditions ensure high yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For analogous piperidine derivatives, the tert-butyl carbamate group is introduced via coupling reactions under basic conditions (e.g., triethylamine in dichloromethane) . Enantiomeric purity is achieved using chiral catalysts or resolving agents during the coupling of nicotinamide to the piperidine ring. For example, intermediates like tert-butyl 3-aminopiperidine-1-carboxylate are functionalized with nicotinamide using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous solvents to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for structural confirmation and stereochemical analysis?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions. For instance, the tert-butyl group appears as a singlet (~1.4 ppm in 1^1H NMR), while the piperidine ring protons show characteristic splitting .
  • X-ray Crystallography : Resolves absolute stereochemistry. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data, ensuring accurate bond length/angle measurements .
  • Chiral HPLC : Validates enantiopurity by separating R and S isomers using chiral stationary phases (e.g., amylose-based columns) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Based on SDS data for structurally similar tert-butyl piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during nicotinamide coupling to the piperidine ring?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency. Avoid protic solvents to reduce competitive hydrolysis .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation reactions by activating the carbonyl group .
  • Temperature Control : Maintain 0–20°C during coupling to suppress side reactions like tert-butyl deprotection .
  • Workup : Use aqueous extraction (e.g., NaHCO3_3) to remove unreacted reagents, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. What strategies resolve discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer :

  • Scale Effects : Pilot-scale reactions may require adjusted stoichiometry (e.g., 1.2 equivalents of nicotinamide) to compensate for inefficiencies .
  • Analytical Cross-Validation : Compare LC-MS and 1^1H NMR data across studies to identify impurities (e.g., tert-butyl cleavage products) that reduce yield .
  • Reaction Monitoring : Use in-situ FTIR to track carbonyl (1650–1750 cm1^{-1}) and amine (3300 cm1^{-1}) peaks, ensuring completion before workup .

Q. In computational studies, which parameters are critical for predicting binding affinity to nicotinamide-dependent enzymes?

  • Methodological Answer :

  • Docking Studies : Prioritize hydrogen bonding between the nicotinamide moiety and enzyme active sites (e.g., NAD+^+ binding pockets). Software like AutoDock Vina optimizes ligand conformations .
  • Molecular Dynamics (MD) : Simulate solvated systems (≥100 ns) to assess stability of the tert-butyl group in hydrophobic pockets. Parameters include RMSD (<2 Å) and binding free energy (MM-PBSA/GBSA) .
  • QM/MM Calculations : Evaluate electronic interactions (e.g., charge transfer) at the nicotinamide-enzyme interface using Gaussian or ORCA .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of tert-butyl carbamate derivatives under basic conditions?

  • Methodological Answer :

  • Controlled Experiments : Replicate reactions under varying pH (e.g., 7–12) and monitor tert-butyl cleavage via TLC or HPLC .
  • Protection Strategies : Use acid-labile protecting groups (e.g., Boc) for the piperidine nitrogen if basic conditions are unavoidable .
  • Literature Synthesis : Cross-reference protocols from PubChem and Sigma-Aldrich derivatives to identify consensus conditions .

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